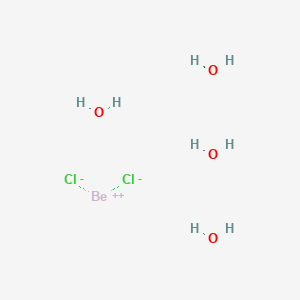![molecular formula C24H21N3O2 B227917 1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as BIX-01294 and has been found to have a variety of effects on the human body. In
Mécanisme D'action
BIX-01294 inhibits the activity of G9a, a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with gene silencing and heterochromatin formation. By inhibiting G9a, BIX-01294 reduces the level of H3K9 methylation and promotes gene expression and euchromatin formation. BIX-01294 has also been shown to inhibit the activity of other histone lysine methyltransferases, such as GLP, SUV39H1, and SETDB1, although with lower potency.
Effets Biochimiques Et Physiologiques
BIX-01294 has a variety of biochemical and physiological effects on the human body. In cancer cells, BIX-01294 induces apoptosis and cell cycle arrest, reduces cell migration and invasion, and sensitizes cells to chemotherapy. In neuronal cells, BIX-01294 improves synaptic plasticity, reduces neuroinflammation, and protects against oxidative stress and excitotoxicity. In embryonic stem cells, BIX-01294 promotes self-renewal and pluripotency by maintaining the expression of key stem cell genes.
Avantages Et Limitations Des Expériences En Laboratoire
BIX-01294 has several advantages for lab experiments, including its high potency and specificity for G9a inhibition, its ability to penetrate the blood-brain barrier and reach the central nervous system, and its low toxicity and side effects. However, BIX-01294 also has some limitations, such as its poor solubility in aqueous solutions, its instability in light and air, and its potential off-target effects on other histone lysine methyltransferases.
Orientations Futures
There are several future directions for research on BIX-01294, including:
1. Development of more potent and selective G9a inhibitors with improved pharmacokinetic properties and reduced off-target effects.
2. Investigation of the role of G9a inhibition in other diseases and biological processes, such as inflammation, metabolism, and aging.
3. Identification of the downstream targets of G9a inhibition and their functional significance in cancer and neurodegeneration.
4. Evaluation of the therapeutic potential of BIX-01294 and other G9a inhibitors in preclinical and clinical trials.
5. Development of new synthetic routes and chemical modifications of BIX-01294 to improve its solubility, stability, and bioavailability.
Méthodes De Synthèse
BIX-01294 can be synthesized by reacting 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetic acid with 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound can be purified by column chromatography to obtain BIX-01294 in high yield and purity.
Applications De Recherche Scientifique
BIX-01294 has been widely studied for its potential therapeutic applications in cancer, neurological disorders, and epigenetic regulation. In cancer research, BIX-01294 has been found to inhibit the activity of histone lysine methyltransferase G9a, which is overexpressed in many cancers and contributes to tumor growth and metastasis. BIX-01294 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In neurological disorders, BIX-01294 has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In epigenetic regulation, BIX-01294 has been used to study the role of histone lysine methylation in gene expression and chromatin structure.
Propriétés
Nom du produit |
1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one |
|---|---|
Formule moléculaire |
C24H21N3O2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
1-benzyl-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzimidazol-2-one |
InChI |
InChI=1S/C24H21N3O2/c28-23(25-15-14-19-10-4-5-11-20(19)25)17-27-22-13-7-6-12-21(22)26(24(27)29)16-18-8-2-1-3-9-18/h1-13H,14-17H2 |
Clé InChI |
REMBNEUDSFCILU-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)
![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)